Toxoflavine

Vue d'ensemble

Description

La toxoflavine est une phytotoxine produite par diverses bactéries, notamment Burkholderia glumae et Burkholderia gladioli . Elle est connue pour son rôle dans la provocation de maladies chez les plantes, telles que la pourriture des grains de riz et le flétrissement dans de nombreuses cultures de plein champ . La this compound présente également des propriétés antibiotiques et agit comme un indicateur de pH, changeant de couleur à différents niveaux de pH .

Applications De Recherche Scientifique

Toxoflavin has several scientific research applications, including:

Mécanisme D'action

La toxoflavine exerce ses effets en interférant avec divers processus cellulaires. Elle se lie à des cibles moléculaires spécifiques, telles que les ions manganèse (II) dans le site actif des enzymes, et perturbe leur fonction . Dans le cas de l’inhibition de l’IRE1α, la this compound provoque une inhibition oxydative en oxydant les résidus de cystéine conservés dans le site actif de l’enzyme . Cela conduit à l’inhibition de l’activité de l’enzyme et aux effets cellulaires qui s’ensuivent.

Analyse Biochimique

Biochemical Properties

The toxoflavin biosynthetic gene cluster contains a tox operon composed of five genes, toxABCDE . ToxB is predicted to encode a GTP cyclohydrolase II, which is the first enzyme (RibA) in riboflavin biosynthesis . ToxE is also homologous to RibD, the bifunctional deaminase/reductase acting on the RibA product . This suggests that toxoflavin and riboflavin biosynthesis share the first two steps in their respective biosyntheses .

Cellular Effects

Toxoflavin has been reported to possess antitumor activity . A series of toxoflavin analogs were synthesized, among which D43 displayed a significant dose-dependent inhibitory effect on the proliferation of TNBC cells . The accumulation of unfolded and misfolded proteins in the ER lumen, a condition called ER stress, affects various signaling processes, such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .

Molecular Mechanism

Toxoflavin is found to be a potent IRE1 RNase inhibitor . In molecular docking experiments, the binding of toxoflavin with IRE1α was affirmed, and its binding site was predicted, suggesting that the structure of toxoflavin itself participates in the inhibition of IRE1α .

Temporal Effects in Laboratory Settings

Toxoflavin causes time- and reducing reagent-dependent irreversible inhibition on IRE1 . This suggests that the effects of toxoflavin can change over time in laboratory settings.

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of toxoflavin in animal models, toxoflavin analog D43 has shown a significant dose-dependent inhibitory effect on the proliferation of TNBC cells .

Metabolic Pathways

Toxoflavin and riboflavin biosynthesis share the first two steps in their respective biosyntheses . This suggests that toxoflavin is involved in similar metabolic pathways as riboflavin.

Subcellular Localization

Given its role as an IRE1 RNase inhibitor, it may be localized to the endoplasmic reticulum where IRE1 is found .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L’étape initiale de la biosynthèse est catalysée par la GTP cyclohydrolase II, codée par toxB, qui convertit le GTP en un précurseur de la toxoflavine . Les étapes suivantes impliquent une série de réactions enzymatiques qui conduisent à la formation de la this compound.

Méthodes de Production Industrielle : La production industrielle de la this compound est généralement réalisée par fermentation bactérienne. Burkholderia glumae est cultivée dans des conditions contrôlées pour produire de la this compound, qui est ensuite extraite et purifiée pour diverses applications .

Analyse Des Réactions Chimiques

Types de Réactions : La toxoflavine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée en présence d’oxygène et d’un agent réducteur tel que le dithiothréitol.

Réduction : Elle peut également subir des réactions de réduction dans des conditions spécifiques.

Substitution : La this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et Conditions Communes :

Réduction : Des agents réducteurs spécifiques sont utilisés pour les réactions de réduction.

Substitution : Différents réactifs peuvent être utilisés en fonction de la substitution souhaitée.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la this compound peut conduire à la formation de différents dérivés oxydés .

4. Applications de la Recherche Scientifique

La this compound a plusieurs applications dans la recherche scientifique, notamment :

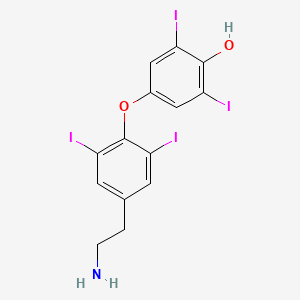

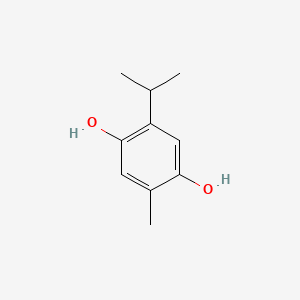

Comparaison Avec Des Composés Similaires

La toxoflavine est structurellement et fonctionnellement similaire à d’autres antibiotiques 7-azaptéridines, tels que la fervenuline et la réumycine . La this compound est unique dans son double rôle de phytotoxine et d’antibiotique. Contrairement à la fervenuline et à la réumycine, qui sont principalement connues pour leurs propriétés antibiotiques, la this compound est également un facteur clé de virulence dans les agents pathogènes des plantes .

Composés Similaires :

- Fervenuline

- Réumycine

Les propriétés uniques de la this compound en font un composé précieux pour la recherche et les applications industrielles, en particulier dans les domaines de l’agriculture et de la médecine.

Propriétés

IUPAC Name |

1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGRAIAQIAUZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861658 | |

| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-82-2 | |

| Record name | Xanthothricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toxoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toxoflavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOXOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5YI4IP1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

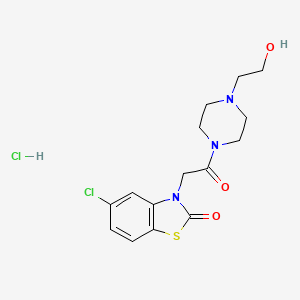

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)